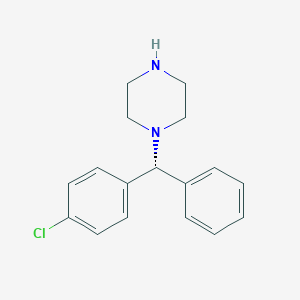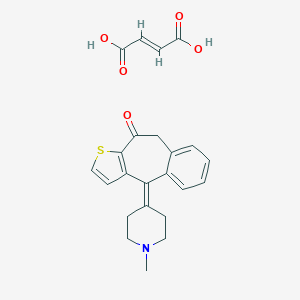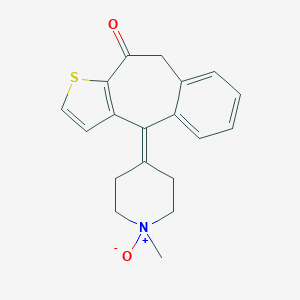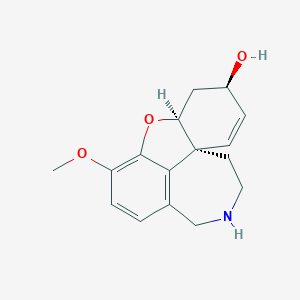
N-Desmethyl Galanthamine
Vue d'ensemble
Description
La Norgalanthamine est un alcaloïde naturel appartenant à la famille des Amaryllidaceae. Elle est structurellement liée à la galanthamine, un inhibiteur de l'acétylcholinestérase bien connu utilisé dans le traitement de la maladie d'Alzheimer. La Norgalanthamine a suscité l'attention pour ses activités biologiques potentielles, notamment la promotion de la croissance des cheveux et les effets neuroprotecteurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Norgalanthamine peut être synthétisée par déméthylation de la galanthamine. Le processus implique l'utilisation de réactifs et de conditions spécifiques pour obtenir la transformation souhaitée. Une méthode courante implique l'utilisation d'un agent de déméthylation tel que le tribromure de bore (BBr3) dans des conditions contrôlées .
Méthodes de production industrielle : La production industrielle de la Norgalanthamine implique généralement l'extraction de la galanthamine à partir de sources végétales, suivie d'une modification chimique. Des plantes comme le Leucojum aestivum et les espèces de Narcissus sont couramment utilisées pour l'extraction de la galanthamine, qui est ensuite convertie en Norgalanthamine par déméthylation .
Analyse Des Réactions Chimiques
Types de réactions : La Norgalanthamine subit diverses réactions chimiques, notamment :
Oxydation : La Norgalanthamine peut être oxydée pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la Norgalanthamine en ses formes réduites.
Substitution : La Norgalanthamine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont employés.
Substitution : Les conditions varient en fonction du substituant introduit, mais les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de Norgalanthamine, tandis que la réduction peut produire des dérivés réduits de la Norgalanthamine .
4. Applications de la recherche scientifique
La Norgalanthamine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse de divers dérivés et analogues à des fins de recherche.
Médecine : La recherche a montré des effets neuroprotecteurs potentiels, ce qui en fait un candidat pour les études liées aux maladies neurodégénératives.
5. Mécanisme d'action
La Norgalanthamine exerce ses effets par le biais de plusieurs voies moléculaires :
Activation de la voie ERK 1/2 : La Norgalanthamine augmente la phosphorylation de la kinase régulée par le signal extracellulaire (ERK) 1/2, favorisant la prolifération cellulaire.
Voie PI3K/AKT : Elle active la voie de la phosphatidylinositol 3 kinase (PI3K)/AKT, conduisant à une augmentation de la survie et de la croissance cellulaires.
Voie Wnt/β-caténine : La Norgalanthamine améliore la translocation nucléaire de la β-caténine, qui est cruciale pour la différenciation et la prolifération cellulaires.
Composés similaires :
Galanthamine : Un inhibiteur de l'acétylcholinestérase bien connu utilisé dans le traitement de la maladie d'Alzheimer.
Lycorine : Un autre alcaloïde des Amaryllidaceae aux propriétés antivirales et antitumorales.
Epinorgalanthamine : Un dérivé de la Norgalanthamine présentant des activités biologiques similaires.
Unicité : La Norgalanthamine est unique en raison de son activation spécifique de multiples voies de signalisation, qui contribuent à ses effets biologiques divers. Sa capacité à favoriser la croissance des cheveux et ses propriétés neuroprotectrices potentielles la distinguent des autres composés similaires .
Applications De Recherche Scientifique
Norgalanthamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives and analogs for research purposes.
Medicine: Research has shown potential neuroprotective effects, making it a candidate for studies related to neurodegenerative diseases.
Mécanisme D'action
Norgalanthamine exerts its effects through several molecular pathways:
Activation of ERK 1/2 Pathway: Norgalanthamine increases the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, promoting cell proliferation.
PI3K/AKT Pathway: It activates the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, leading to increased cell survival and growth.
Wnt/β-catenin Pathway: Norgalanthamine enhances the nuclear translocation of β-catenin, which is crucial for cell differentiation and proliferation.
Comparaison Avec Des Composés Similaires
Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Lycorine: Another Amaryllidaceae alkaloid with antiviral and antitumor properties.
Epinorgalanthamine: A derivative of norgalanthamine with similar biological activities.
Uniqueness: Norgalanthamine is unique due to its specific activation of multiple signaling pathways, which contribute to its diverse biological effects. Its ability to promote hair growth and potential neuroprotective properties distinguish it from other similar compounds .
Propriétés
IUPAC Name |
(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXQQSTVOSFSMO-RBOXIYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-74-6 | |
| Record name | Norgalanthamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


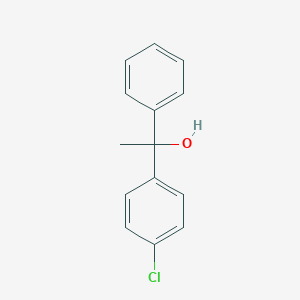

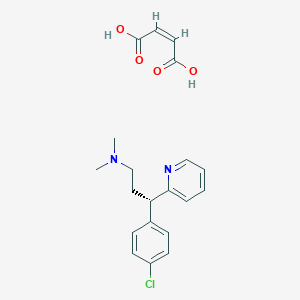



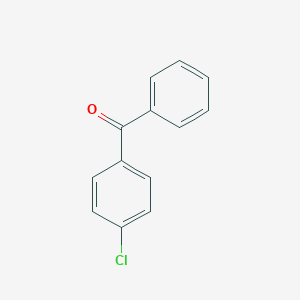
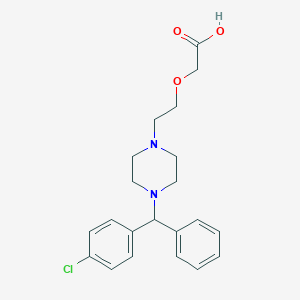

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
